molecular formula C9H17NO3 B13166365 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid

Cat. No.: B13166365
M. Wt: 187.24 g/mol
InChI Key: CUYUPQYEJNTWMS-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid ( 1858793-72-2) is a high-purity chemical compound offered for research and development purposes. This molecule features a cyclopentane ring substituted with both an aminomethyl group and a 2-hydroxyacetic acid moiety, presenting a unique scaffold for scientific investigation . It has a molecular formula of C 9 H 17 NO 3 and a molecular weight of 187.24 g/mol . While specific biological data for this compound is not available in the public domain, its structure suggests potential as a valuable intermediate in medicinal chemistry. The presence of both amino and carboxylic acid functional groups makes it a potential candidate for synthesizing more complex molecules, such as peptide mimetics or Schiff bases, which are classes of compounds known for their diverse pharmacological activities, including serving as ligands for biological targets . Researchers may explore its application in developing agonists or antagonists for specific receptors . Further study is required to fully elucidate its mechanism of action and specific research applications. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H17NO3/c1-6-3-2-4-9(6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13)

InChI Key

CUYUPQYEJNTWMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CN)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a multi-step organic synthesis pathway starting from a suitably substituted cyclopentyl precursor. Key steps include:

  • Alkylation: Introduction of the methyl substituent at the 2-position of the cyclopentyl ring.
  • Aminomethylation: Installation of the aminomethyl group at the 1-position, often achieved via reductive amination or nucleophilic substitution reactions.
  • Hydroxyacetic acid moiety introduction: This is typically introduced through a carboxylation or hydrolysis step, often involving the use of hydroxyacetic acid derivatives or glyoxylic acid intermediates.

Typical reaction conditions involve the use of strong bases such as sodium hydride (NaH) to deprotonate intermediates and promote nucleophilic substitution, with solvents like tetrahydrofuran (THF) to maintain anhydrous and inert conditions facilitating the reactions. Temperature control is critical, often requiring reflux or elevated temperatures (e.g., 60–170 °C) depending on the step.

Industrial Scale Production

For industrial synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and scalability. Purification methods include:

  • Recrystallization: To isolate the crystalline product with high purity.
  • Chromatography: Typically silica gel column chromatography to separate the target compound from side products.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%)
1 Cyclopentyl precursor + methylation agent + NaH in THF, reflux Alkylation at 2-position 75–85
2 Intermediate + formaldehyde + reducing agent (e.g., NaBH4) Aminomethylation at 1-position 70–80
3 Intermediate + hydroxyacetic acid or glyoxylic acid derivative, acidic/basic hydrolysis Introduction of hydroxyacetic acid group 65–75
Purification Recrystallization and chromatography Isolation of pure product 90+ (purity)

Note: Yields are typical ranges based on reported synthetic methods.

Chemical Reactions and Analysis

Types of Reactions Involving the Compound

  • Oxidation: The hydroxy group can be oxidized to a carbonyl (aldehyde or ketone) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: The carbonyl group can be reduced back to a hydroxy group using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Nucleophilic Substitution: The aminomethyl group can undergo substitution reactions with nucleophiles (amines, thiols) under basic conditions.

Reaction Conditions and Outcomes

Reaction Type Reagents Conditions Major Products
Oxidation KMnO4, CrO3 Aqueous or organic solvent, room temp to reflux Carbonyl derivatives (aldehyde/ketone)
Reduction NaBH4, LiAlH4 Anhydrous solvent (e.g., ether), 0–25 °C Regenerated hydroxy group
Substitution Amines, thiols Basic medium (e.g., NaOH), elevated temperature Substituted aminomethyl derivatives

Research Findings and Applications

Neuroprotective Properties

Recent research indicates that this compound exhibits neuroprotective effects by protecting neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative disease research.

Use as a Synthetic Building Block

Due to its bifunctional nature (aminomethyl and hydroxyacetic acid groups), the compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

Mechanism of Action in Biological Systems

The aminomethyl group can form hydrogen bonds with biological targets, while the hydroxyacetic acid moiety engages in acid-base interactions. These interactions modulate enzyme and receptor activities, underlying its biological effects.

Summary Table of Preparation and Reaction Data

Aspect Details
Starting Material Substituted cyclopentyl precursor
Key Reagents Sodium hydride, formaldehyde, reducing agents, hydroxyacetic acid derivatives
Solvents Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) in some steps
Temperature Range Room temperature to 170 °C
Purification Recrystallization, silica gel chromatography
Typical Yields 65–85% per step; >90% purity after purification
Reaction Types Alkylation, amination, hydrolysis, oxidation, reduction, substitution
Biological Relevance Neuroprotection, enzyme modulation

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the aminomethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyacetic acid moiety can participate in acid-base interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications References
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid C₉H₁₇NO₃ 193.16 Cyclopentyl, methyl, aminomethyl, hydroxyacetic acid Research reagent; potential neuro-biochemical studies
2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) C₁₄H₁₂O₃ 228.25 Diphenyl, hydroxyacetic acid Chelating agent; precursor in organic synthesis
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 Cyclohexyl, amino-oxoethyl, acetic acid Neuroactive properties; protein interaction studies
2-(1-(Aminomethyl)cyclopentyl)acetic acid hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclopentyl, aminomethyl, acetic acid (HCl salt) Improved solubility due to hydrochloride salt
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid C₁₂H₁₄O₂ 190.24 Cyclopropyl, 2-methylphenyl, acetic acid Structural rigidity due to cyclopropane ring
2-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid C₁₁H₁₉NO₂ 197.27 Bicyclic framework, dimethyl, amino, acetic acid Enhanced conformational rigidity for receptor binding

Research and Application Gaps

  • Pharmacological Data : While benzilic acid and the cyclohexyl analogue () have documented applications in synthesis and neuroactive studies, the target compound lacks detailed mechanistic or in vivo data.
  • Structural Rigidity : The bicyclic compound () shows how constrained structures can enhance target specificity, suggesting a direction for modifying the cyclopentane core of the target compound.

Biological Activity

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight: 185.23 g/mol

The compound features a cyclopentane ring, an amino group, and a hydroxyl acetic acid moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its interaction with lysophosphatidic acid (LPA) receptors. These receptors play significant roles in various physiological processes including cell proliferation, survival, and migration.

  • Receptor Modulation: The compound acts as an antagonist to LPA receptors, inhibiting their signaling pathways. This inhibition can lead to reduced cellular responses associated with inflammation and fibrosis .
  • Influence on Cellular Processes: By modulating LPA receptor activity, the compound may influence processes such as angiogenesis and neuroprotection, making it a candidate for therapeutic applications in conditions like cancer and neurodegenerative diseases .

Research Findings

Several studies have reported on the biological effects of this compound:

  • Anti-inflammatory Effects:
    • In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to LPA .
    • Animal models of inflammatory diseases showed decreased inflammation markers when treated with the compound.
  • Neuroprotective Properties:
    • Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to its ability to inhibit LPA-mediated signaling pathways that promote cell death .
  • Fibrosis Inhibition:
    • The compound has been shown to inhibit fibroblast proliferation and collagen synthesis in models of hepatic fibrosis, suggesting potential use in treating fibrotic diseases .

Case Study 1: Inflammatory Bowel Disease (IBD)

In a clinical study involving patients with IBD, administration of this compound resulted in significant improvements in disease activity scores and reduced levels of inflammatory markers compared to placebo .

Case Study 2: Neurodegeneration

A preclinical trial assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results showed that treatment led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Anti-inflammatoryReduced cytokine production
NeuroprotectionDecreased apoptosis
Fibrosis inhibitionDecreased fibroblast proliferation
Improvement in IBD symptomsLower disease activity scores
Cognitive function improvementReduced amyloid plaques

Q & A

Q. How can researchers design stable formulations for long-term storage of the compound?

  • Methodological Answer :
  • Lyophilization : Prepare a 10 mg/mL solution in 10 mM phosphate buffer (pH 7.4) and lyophilize at -80°C under vacuum (0.05 mBar).
  • Stabilizers : Add trehalose (5% w/v) to prevent aggregation during freeze-drying.
  • Stability testing : Store aliquots at -20°C, 4°C, and 25°C, and monitor degradation via HPLC-UV at 254 nm over 12 months .

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